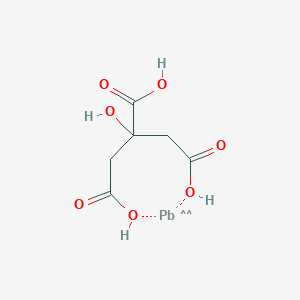
Citric acid, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric acid is a weak organic acid that is commonly found in citrus fruits, such as lemons and oranges. It is widely used in the food industry as a flavoring agent, preservative, and acidulant. Lead salt, on the other hand, is a compound that contains lead as a cation and a negatively charged anion. Lead salts have been used for many years in various applications, including pigments, batteries, and radiation shielding. In recent years, there has been a growing interest in the synthesis and application of citric acid lead salts in various fields.
Wirkmechanismus
The exact mechanism of action of citric acid lead salts is not fully understood. However, it is believed that the lead ions in the compound can interact with various biological molecules, such as proteins and enzymes, leading to changes in their structure and function. Citric acid lead salts have also been shown to have antioxidant properties, which may contribute to their biological activity.
Biochemical and physiological effects:
Citric acid lead salts have been shown to have various biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells in vitro, possibly through their antioxidant properties. Citric acid lead salts have also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using citric acid lead salts in lab experiments is their relative ease of synthesis and purification. They are also relatively stable under normal laboratory conditions. However, one limitation is that they may be toxic to cells at high concentrations, which may limit their use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on citric acid lead salts. One direction is the development of new synthesis methods that can produce more pure and crystalline products. Another direction is the investigation of the biological activity of citric acid lead salts in vivo, particularly in animal models. Additionally, citric acid lead salts could be explored for their potential use in drug delivery systems, due to their ability to interact with biological molecules.
Synthesemethoden
Citric acid lead salts can be synthesized by reacting citric acid with lead acetate in an aqueous solution. The reaction results in the formation of a white precipitate, which can be purified by filtration and drying. The purity and crystallinity of the final product can be improved by adjusting the reaction conditions, such as pH and temperature.
Wissenschaftliche Forschungsanwendungen
Citric acid lead salts have been widely used in scientific research, particularly in the fields of materials science and nanotechnology. They have been used as precursors for the synthesis of various lead-containing materials, such as lead oxide, lead sulfide, and lead selenide. Citric acid lead salts have also been used as stabilizers and modifiers in the synthesis of metal nanoparticles, such as gold and silver nanoparticles.
Eigenschaften
CAS-Nummer |
14450-60-3 |
|---|---|
Produktname |
Citric acid, lead salt |
Molekularformel |
C12H10O14Pb3 |
Molekulargewicht |
399 g/mol |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI-Schlüssel |
HOQPTLCRWVZIQZ-UHFFFAOYSA-H |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2] |
Andere CAS-Nummern |
14450-60-3 512-26-5 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
citric acid, lead salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



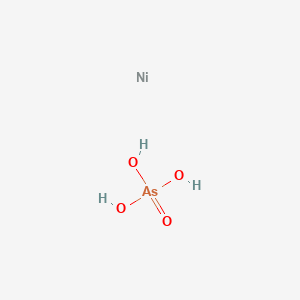


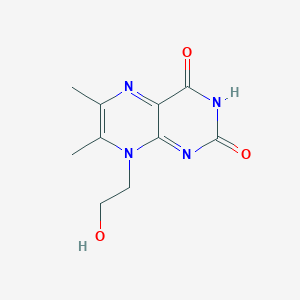
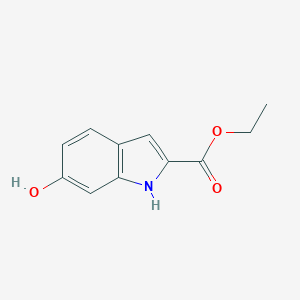

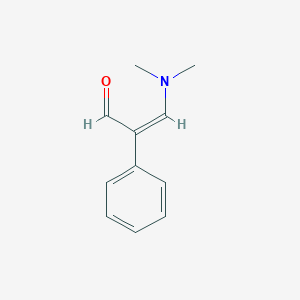
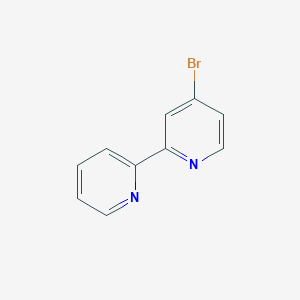

![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
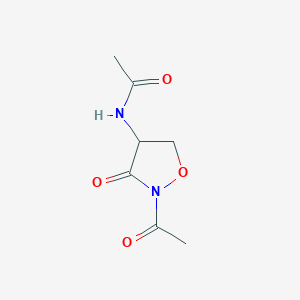
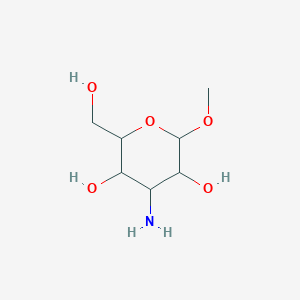
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
